[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate
Overview
Description
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate is a compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate typically involves the reaction of 5-chloroindole with formaldehyde and ammonium chloride to form the intermediate (5-chloro-1H-indol-2-yl)methanamine. This intermediate is then reacted with methanesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate include:
- (5-Bromo-1H-indol-2-yl)methanamine methanesulfonate
- (5-Fluoro-1H-indol-2-yl)methanamine methanesulfonate
- (5-Methyl-1H-indol-2-yl)methanamine methanesulfonate .
Uniqueness
The presence of the chlorine atom can affect the compound’s electronic properties and interactions with other molecules, making it unique in its class .
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROQNRYMFPASPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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